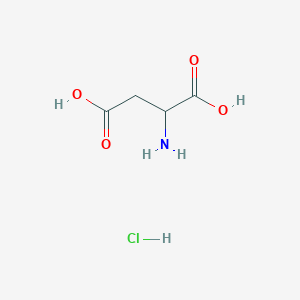
2-aminobutanedioic Acid Hydrochloride
描述
2-aminobutanedioic acid hydrochloride, also known as aspartic acid hydrochloride, is an amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular formula of C4H7NO4·HCl. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-aminobutanedioic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions . Another method includes the ammoniation of 2-aminobutyronitrile, followed by hydrolysis to obtain the desired product . These methods typically involve mild reaction conditions and are environmentally friendly.
Industrial Production Methods
Industrial production of this compound often utilizes biotransformation and chemical synthesis techniques. The biotransformation method leverages the optical selectivity of enzymes to produce high-purity L-2-aminobutyric acid, which is then converted to the hydrochloride salt through esterification and ammonolysis . This process is cost-effective and yields high-purity products suitable for large-scale production.
化学反应分析
Types of Reactions
2-aminobutanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Acid chlorides, anhydrides, and amines.
Major Products Formed
The major products formed from these reactions include oxo compounds, alcohols, and various amides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-aminobutanedioic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the biosynthesis of proteins and other biomolecules.
作用机制
The mechanism of action of 2-aminobutanedioic acid hydrochloride involves its role as a precursor in various biochemical pathways. It participates in the synthesis of proteins by incorporating into peptide chains during translation. Additionally, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication .
相似化合物的比较
Similar Compounds
Similar compounds to 2-aminobutanedioic acid hydrochloride include:
L-glutamic acid: Another amino acid with similar structural features and functions.
L-aspartic acid: A closely related compound with similar biochemical roles.
Uniqueness
What sets this compound apart from these similar compounds is its specific role in the synthesis of certain pharmaceuticals and its unique chemical reactivity, which makes it a valuable intermediate in various industrial processes .
属性
IUPAC Name |
2-aminobutanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMPBALQYTJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432507 | |
| Record name | Aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-75-5, 17585-59-0 | |
| Record name | Aspartic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















